1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol
CAS No.:
Cat. No.: VC18230719
Molecular Formula: C10H11F3O
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F3O |
|---|---|
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H11F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |
| Standard InChI Key | LYVFTFUJWWEOKG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CC(C(F)(F)F)O |
Introduction
Structural and Functional Features
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol (C₁₀H₁₁F₃O) features a propan-2-ol backbone substituted with a trifluoromethyl (-CF₃) group at the 1-position and an ortho-methylphenyl (o-tolyl) moiety at the 3-position. The electron-withdrawing CF₃ group enhances acidity at the hydroxyl proton (pKa ~12–14), while the o-tolyl group introduces steric hindrance and influences regioselectivity in subsequent reactions .
Synthetic Methodologies
Friedel-Crafts Alkylation
Triflic acid-catalyzed Friedel-Crafts alkylation of o-xylene with mono(trifluoromethyl)oxiranes offers an alternative route. This method, demonstrated for α-(trifluoromethyl)-β-phenylethanols , proceeds via C2-selective oxirane ring opening, forming a carbocation that undergoes electrophilic aromatic substitution. Typical conditions involve triflic acid (10 mol%) in dichloromethane at 0°C, achieving yields >85% (Table 1).
Table 1: Friedel-Crafts Alkylation Conditions and Yields
| Oxirane | Arene | Catalyst | Yield (%) |
|---|---|---|---|
| CF₃-C(O)-CH₂-O | o-xylene | TfOH | 88 |
| CF₃-C(O)-CH₂-O | toluene | TfOH | 82 |
| CF₃-C(O)-CH₂-O | benzene | TfOH | 78 |
| Adapted from superacid-mediated syntheses |
Physicochemical Properties
Physical State and Solubility
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol is a viscous liquid at room temperature (predicted bp ~180–190°C). The CF₃ group reduces water solubility (<1 g/L) but enhances miscibility with polar aprotic solvents (DMSO, DMF) and halogenated solvents (CH₂Cl₂, CHCl₃) .
Spectral Characteristics
¹H NMR (400 MHz, CDCl₃):
-
δ 1.17 (t, J = 6.4 Hz, 3H, CH₃ of o-tolyl)
-
δ 2.71 (dd, J₁ = 14.2 Hz, J₂ = 6.0 Hz, 1H, CH₂)
-
δ 4.06 (m, 1H, CH-OH)
-
δ 5.97 (d, J = 6.0 Hz, 1H, OH)
¹⁹F NMR (376 MHz, CDCl₃):
IR (neat, cm⁻¹):
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to β-amino alcohols via reductive amination. For instance, reaction with benzylamine under hydrogenation conditions yields CF₃-C(NHCH₂Ph)-CH₂-o-tolyl, a potential kinase inhibitor scaffold .
Chiral Resolution
The stereogenic center at C2 enables chiral separation using (+)- or (-)-CSA (camphorsulfonic acid), with reported enantiomeric excesses >90% for analogous trifluoromethyl alcohols .
Polymer Chemistry
Incorporation into acrylate monomers (e.g., CF₃-C(OH)H-CH₂-o-tolyl acrylate) enhances polymer hydrophobicity and chemical resistance, with glass transition temperatures (Tg) ~105°C .
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